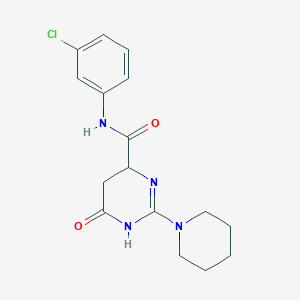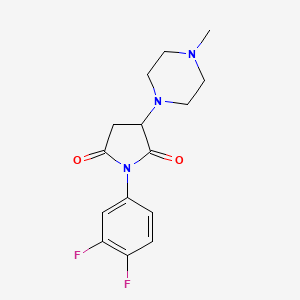![molecular formula C21H20N2O3 B4664979 3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide
説明
The compound “3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries . This specific compound has a molecular formula of C14H14N2O3 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide”, benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this process are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide” consists of a benzamide core with additional functional groups attached. The molecular formula is C14H14N2O3, indicating the presence of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide”, have been reported to possess significant antiviral properties . These compounds have been synthesized and tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. The compound’s potential to bind with high affinity to multiple receptors makes it a valuable candidate for the development of new antiviral agents.
Anti-inflammatory Properties
The indole nucleus, found in compounds like “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide”, is known for its anti-inflammatory capabilities . Research has indicated that indole derivatives can be effective in reducing inflammation, which is a critical aspect of many diseases, including autoimmune disorders. This makes the compound a subject of interest for developing new anti-inflammatory drugs.
Anticancer Applications
Indole derivatives have been extensively studied for their anticancer activities . The structural framework of “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide” allows it to interact with various cancer cell lines, potentially inhibiting growth and inducing apoptosis. This compound could be instrumental in the synthesis of new chemotherapeutic agents.
Antioxidant Effects
Benzamide compounds, related to “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide”, have demonstrated effective antioxidant activities . These activities include free radical scavenging and metal chelating activity, which are essential in protecting the body from oxidative stress. The compound’s antioxidant properties could be harnessed for therapeutic applications in diseases where oxidative stress is a contributing factor.
Antibacterial Activity
Studies have shown that benzamide derivatives exhibit significant antibacterial properties . “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide” could be effective against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibacterial drugs.
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon–carbon bonds in organic chemistry . Compounds like “3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide” can be used as substrates in these reactions, contributing to the synthesis of complex organic molecules. This application is particularly relevant in pharmaceutical research and material science.
作用機序
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Action Environment
It’s worth noting that similar compounds have shown antioxidant and antibacterial activities .
特性
IUPAC Name |
3,5-dimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-11-17(12-19(13-18)26-2)21(24)23-20(15-7-4-3-5-8-15)16-9-6-10-22-14-16/h3-14,20H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXBEXYASSCWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,3-benzothiazol-2-ylthio)-N'-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}acetohydrazide](/img/structure/B4664904.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4664912.png)

![4-[2-(3,5-dichloro-4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4664927.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4664940.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B4664974.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)
![3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4664988.png)

![benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4665001.png)
![1-[3-(dimethylamino)propyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4665003.png)
![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)